1-ethyl-6-[(furan-2-yl)methyl]-3-methyl-5-sulfanylidene-1H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one
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Overview
Description
“1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5-thioxo-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one” is a chemical compound with the molecular formula C13H14N4O2S and a molecular weight of 290.34 . It belongs to the class of pyrimidines, which are known for their wide range of biological activity .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the condensation of certain moieties, followed by cyclization . For instance, the synthesis of new pyrido[2,3-d]pyrimidin-5-one and pyrido[2,3-d]pyrimidin-7-one derivatives from 5-acetyl-4-aminopyrimidines involves heating under reflux with MeONa in BuOH .Molecular Structure Analysis
The molecular structure of this compound, like other pyrimidines, contains a six-membered 1,3-diazine ring with nitrogen at the 1 and 3 positions . The structure also includes a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen .Chemical Reactions Analysis
The chemical reactions involving pyrimidine derivatives can be complex and depend on the specific substituents present in the molecule . For example, the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by the addition of a base affords pyrimidino[4,5-d][1,3]oxazines .Physical and Chemical Properties Analysis
The physical and chemical properties of “1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5-thioxo-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one” would depend on its specific structure. As a general rule, pyrimidine derivatives are stable compounds that can participate in a variety of chemical reactions .Scientific Research Applications
Synthesis of Heterocyclic Systems
The compound's reactivity has been explored in the synthesis of new heterocyclic systems. For example, derivatives of pyrido[3′,2′:4,5]furo(thieno)[3,2-d]pyrimidin-7(8)-ones have been synthesized, demonstrating the potential for creating new pentacyclic systems. These systems have shown promising antimicrobial activity against bacteria like Staphylococcus aureus, highlighting the compound's role in developing new antimicrobial agents (Sirakanyan, Spinelli, Geronikaki, & Hovakimyan, 2015).
Antimicrobial and Anticancer Agents
Novel derivatives incorporating the pyrazolo[4,3-d]pyrimidine framework have been evaluated for their antimicrobial and anticancer activities. Some derivatives have exhibited higher anticancer activity than reference drugs like doxorubicin, along with notable antimicrobial efficacy. This underscores the compound's potential in contributing to the development of new therapeutic agents with dual antimicrobial and anticancer properties (Hafez, El-Gazzar, & Al-Hussain, 2016).
Biological Activity Screening
The compound and its derivatives have been subjected to screening for various biological activities, including antimicrobial properties. For instance, novel naphtho(2,1-b)furo-5H-(3,2-d)(1,3,4)thiadiazolo(3,2-a)pyrimidin-5-ones synthesized from related compounds have been evaluated for their antimicrobial activity, showcasing the versatility of this chemical framework in generating biologically active molecules (Ravindra, Vagdevi, & Vaidya, 2008).
Enhancing Biocidal Properties
Further research has demonstrated the potential of related compounds in enhancing biocidal properties against a range of microbial targets, including Gram-positive and Gram-negative bacteria, as well as yeast-like and filamentous fungi. This highlights the compound's utility in developing new antimicrobial agents with broad-spectrum efficacy (Youssef, Abbady, Ahmed, & Omar, 2011).
Mechanism of Action
Target of Action
Compounds with a pyrazolo[4,3-d]pyrimidinone structure are often associated with a wide range of biological activities. They can interact with various enzymes, receptors, and proteins within the body, which can lead to a variety of physiological effects .
Mode of Action
The mode of action of such compounds typically involves binding to their target proteins, thereby modulating their activity. The furan ring and the sulfanylidene group in the compound could potentially participate in interactions with the target protein, leading to changes in its conformation or activity .
Biochemical Pathways
The exact biochemical pathways affected by this compound would depend on its specific targets. Given the diversity of potential targets, it could potentially influence a wide range of biochemical pathways .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and the biochemical pathways it affects. These effects could range from changes in cellular signaling to modulation of physiological responses .
Future Directions
Properties
IUPAC Name |
1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5-sulfanylidene-4H-pyrazolo[4,3-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2S/c1-3-17-11-10(8(2)15-17)14-13(20)16(12(11)18)7-9-5-4-6-19-9/h4-6H,3,7H2,1-2H3,(H,14,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDTMEDHUBRHNQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)NC(=S)N(C2=O)CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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